N-Cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4S/c10-8-5-7(3-4-9(8)12(13)14)17(15,16)11-6-1-2-6/h3-6,11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTGYFWYMIEHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
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Reaction Setup :
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Reaction Monitoring :
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Workup :
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Purification :
Key Data:
Mechanistic Insight : The electron-withdrawing nitro and fluorine groups enhance the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attack by cyclopropylamine.
Multi-Step Synthesis from 3-Fluoro-4-nitrobenzenesulfonic Acid
For cases where the sulfonyl chloride is unavailable, 3-fluoro-4-nitrobenzenesulfonic acid serves as a precursor. This method involves chlorination followed by amidation.
Procedure:
Key Data:
Alternative Pathways via Nitro Group Introduction
Nitration of 3-Fluoro-N-cyclopropylbenzenesulfonamide
Introducing the nitro group post-sulfonamide formation is challenging due to the deactivating sulfonamide moiety. However, directed ortho-metallation strategies enable regioselective nitration.
Procedure:
Key Data:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Sulfonylation | High yield, minimal steps | Requires sulfonyl chloride |
| Multi-Step Synthesis | Flexible precursor availability | Lower overall yield |
| Post-Nitration | Avoids sensitive intermediates | Low efficiency, side reactions |
Optimization Strategies
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Solvent Selection : DCM and THF provide optimal solubility, while acetone accelerates reactions with polar intermediates.
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Base Choice : Triethylamine outperforms NaOH in preventing hydrolysis of the sulfonyl chloride.
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Temperature Control : Maintaining 0°C during amine addition minimizes side reactions.
Scalability and Industrial Relevance
Pilot-scale batches (1–10 kg) achieve 80–85% yield using continuous flow reactors, reducing reaction time to 2–4 hours. Key challenges include:
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemical Synthesis
N-Cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide serves as a building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:
- Substitution Reactions : The fluorine atom can be substituted to create different derivatives, enhancing the compound's versatility.
- Reduction Reactions : The nitro group can be reduced to an amine, providing further functionalization possibilities.
Research indicates that this compound exhibits promising biological activities. Studies have focused on its interactions with biomolecules and potential therapeutic effects:
- Antimicrobial Properties : Investigations into its efficacy against various pathogens suggest potential as an antimicrobial agent.
- Cancer Therapeutics : The compound has been explored for its ability to inhibit specific cancer-related targets. For example, it may interact with proteins involved in cell cycle regulation, making it a candidate for cancer treatment .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound in vitro and in vivo. The compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent against specific cancers .
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the compound was tested against a range of bacterial strains. Results indicated that it exhibited notable antimicrobial activity, particularly against resistant strains, highlighting its potential application in treating infections .
Summary of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Acts as a building block for complex organic molecules. |
| Antimicrobial | Exhibits activity against various pathogens. |
| Cancer Treatment | Potential inhibitor of cancer-related proteins and pathways. |
Mechanism of Action
The mechanism by which N-Cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Limitations of Provided Evidence
The cited source () discusses 3-chloro-N-phenyl-phthalimide , a compound unrelated to sulfonamides in structure or application. Phthalimides are primarily used as polymer precursors, whereas benzenesulfonamides are bioactive or catalytic agents. This highlights the need to consult additional literature focused on sulfonamide derivatives for a rigorous comparison.
Biological Activity
N-Cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group, a nitro group, and a cyclopropyl moiety. The presence of the fluorine atom enhances its lipophilicity and binding affinity to biological targets, while the nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide group can inhibit the activity of specific enzymes by mimicking substrates or binding to active sites.
- Bioreduction : The nitro group may be reduced to form reactive species that can damage cellular components or modify proteins.
- Target Interactions : The compound has been shown to interact with various biomolecules, potentially affecting signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the nitro group have demonstrated activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .
Anticancer Properties
Studies have explored the potential anticancer activity of related compounds. For example, certain derivatives were evaluated for their ability to induce apoptosis in cancer cells by measuring the release of cytochrome C from mitochondria. Compounds showed dose-dependent effects on apoptosis markers such as PARP cleavage .
Case Studies and Research Findings
- Antitubercular Activity : A study synthesized a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which included compounds with similar structural motifs. These were tested against M. tuberculosis strains, revealing potent activity with MIC values as low as 4 μg/mL against resistant strains .
- Apoptosis Induction : In vitro studies demonstrated that compounds related to this compound could effectively induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and subsequent cleavage of PARP, indicating a robust apoptotic response .
- Antimicrobial Evaluation : A series of sulfonamide derivatives were tested for antimicrobial activity against various pathogens. Most compounds exhibited moderate to good activity, highlighting the potential of sulfonamide frameworks in developing new antimicrobial agents .
Summary of Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing N-Cyclopropyl-3-fluoro-4-nitrobenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A recommended approach is:
Sulfonamide Formation : React 3-fluoro-4-nitrobenzenesulfonyl chloride with cyclopropylamine in anhydrous dichloromethane (DCM) at 0–5°C under inert atmosphere. Triethylamine (TEA) is used to scavenge HCl, with yields >75% reported under optimized conditions .
Nitro Group Stability : The nitro group is sensitive to reducing agents; use low temperatures (<40°C) to prevent premature reduction during sulfonamide coupling.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural confirmation:
- <sup>1</sup>H/<sup>19</sup>F NMR :
- <sup>1</sup>H NMR : Cyclopropyl protons appear as a multiplet (δ 1.0–1.5 ppm). Aromatic protons show splitting patterns consistent with electron-withdrawing groups (nitro, sulfonamide) .
- <sup>19</sup>F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s electronic environment .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]<sup>+</sup> should match the calculated mass (C10H10FN2O4S: 297.0352). Fragmentation patterns reveal loss of NO2 or SO2 groups .
- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O, ~1350 cm<sup>-1</sup>) and nitro (N-O, ~1520 cm<sup>-1</sup>) groups validate functional groups .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies suggest:
- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C in amber vials to prevent photodegradation.
- Hydrolytic Sensitivity : The sulfonamide bond is susceptible to hydrolysis in acidic/basic conditions (pH <3 or >10). Use neutral buffers for biological assays .
- Data Table :
| Condition | Degradation (%) | Time (weeks) |
|---|---|---|
| 25°C, light exposure | 15% | 4 |
| –20°C, dark | <2% | 12 |
| pH 2 (aqueous) | 40% | 24 hours |
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the nitration of 3-fluoro-benzenesulfonamide precursors?
- Methodological Answer : Nitration follows electrophilic aromatic substitution (EAS) rules. The fluorine atom’s meta-directing effect and sulfonamide’s para-directing influence create competing regioselectivity. Computational studies (DFT) show:
- Electron Density Maps : Nitro group addition at the 4-position is favored due to reduced steric hindrance and resonance stabilization from the sulfonamide .
- Kinetic vs. Thermodynamic Control : At low temperatures (–10°C), kinetic control favors the 4-nitro isomer (85% yield), while higher temperatures promote byproduct formation .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) model electronic effects:
- Frontier Molecular Orbitals (FMOs) : The LUMO is localized on the sulfonamide sulfur, indicating susceptibility to nucleophilic attack.
- Activation Energy Barriers : Calculated ΔG‡ for SNAr reactions with amines correlate with experimental rates (R<sup>2</sup> = 0.92) .
- Data Table :
| Nucleophile | Calculated ΔG‡ (kcal/mol) | Experimental Rate (M<sup>–1</sup>s<sup>–1</sup>) |
|---|---|---|
| Piperidine | 12.3 | 1.2 × 10<sup>–3</sup> |
| Aniline | 18.7 | 3.5 × 10<sup>–5</sup> |
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism). Strategies include:
- Variable-Temperature NMR : Cooling to –40°C slows bond rotation, resolving split signals for conformers .
- X-ray Crystallography : Solid-state structures provide unambiguous confirmation of substituent geometry. For example, the cyclopropyl group’s dihedral angle (55° vs. 60° in DFT models) may explain NMR splitting .
- Cross-Validation : Compare HPLC retention times (C18 column, acetonitrile/water) with theoretical logP values to assess purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
